

In-Depth Technical Guide: Physicochemical Properties of 9-Aminominocycline Hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Amino minocycline hydrochloride

Cat. No.: B565799

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Aminominocycline hydrochloride is a semi-synthetic tetracycline derivative and a key metabolite of the glycycline antibiotic, tigecycline. It is also utilized as a crucial intermediate in the synthesis of novel antibiotic candidates. This document provides a comprehensive overview of the known physicochemical properties of 9-Aminominocycline hydrochloride, offering critical data for researchers and professionals involved in drug discovery, formulation development, and analytical sciences.

Chemical and Physical Properties

9-Aminominocycline hydrochloride is a yellow, solid, and hygroscopic compound.^{[1][2]} Key identifying information and physical properties are summarized in the tables below.

Table 1: General and Chemical Information

Property	Value	Reference(s)
Chemical Name	(4S,4aS,5aR,12aS)-9-amino-4,7-bis(dimethylamino)-3,10,12,12a-a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride	[3][4]
CAS Number	149934-21-4	[5][6]
Molecular Formula	C ₂₃ H ₂₉ CIN ₄ O ₇	[4][5]
Molecular Weight	508.95 g/mol	[5]
Chemical Structure		[4]

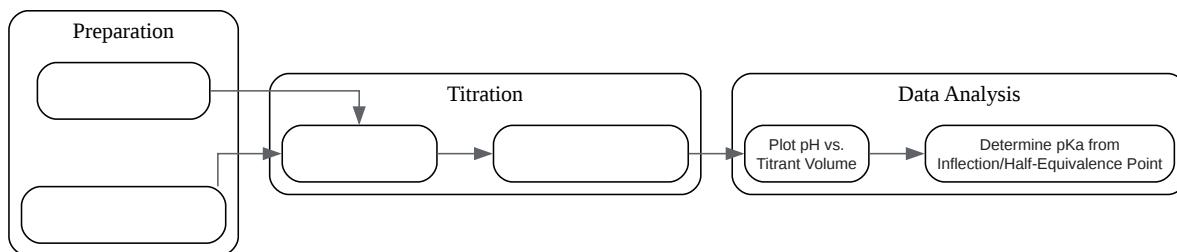
Table 2: Physicochemical Data

Property	Value	Reference(s)
Melting Point	215-218°C	[7]
pKa	Data not available in the public domain.	
Solubility	Water: Slightly soluble Methanol: Slightly soluble (with heat) Dimethyl Sulfoxide (DMSO): Sparingly soluble (with heat)	[1] [2] [5]
Stability	Hygroscopic; store at -20°C. [1] [2] [5] Further stability data under specific conditions (pH, light, temperature) is not readily available.	

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 9-Aminominocycline hydrochloride are not publicly available. However, standard methodologies for active pharmaceutical ingredients (APIs) can be applied.

Determination of pKa (Potentiometric Titration)


The pKa of an ionizable drug is a critical parameter influencing its solubility, absorption, and distribution. A standard method for its determination is potentiometric titration.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.

Generalized Protocol:

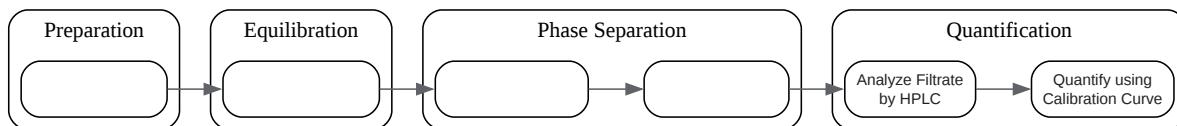
- Preparation of Solutions:

- Prepare a standard solution of 9-Aminominocycline hydrochloride (e.g., 1 mg/mL) in a suitable solvent system. Due to its limited aqueous solubility, a co-solvent system (e.g., water-methanol) may be necessary.
- Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
- Titration:
 - Calibrate a pH meter with standard buffers.
 - Place a known volume of the 9-Aminominocycline hydrochloride solution in a beaker with a magnetic stirrer.
 - Incrementally add the standardized titrant (acid or base) to the solution.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
- Data Analysis:
 - Plot the pH of the solution against the volume of titrant added.
 - The pKa value corresponds to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.

[Click to download full resolution via product page](#)

Workflow for pKa Determination by Potentiometric Titration.

Determination of Aqueous Solubility (Shake-Flask Method)


The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Generalized Protocol:

- **Sample Preparation:**
 - Add an excess amount of 9-Aminominocycline hydrochloride to a known volume of the desired solvent (e.g., purified water, buffers of different pH) in a sealed container.
- **Equilibration:**
 - Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:**
 - After equilibration, allow the undissolved solid to settle.
 - Carefully collect the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.
- **Quantification:**
 - Analyze the concentration of 9-Aminominocycline hydrochloride in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

- Prepare a calibration curve with standard solutions of known concentrations to quantify the solubility.

[Click to download full resolution via product page](#)

Workflow for Solubility Determination by the Shake-Flask Method.

Stability Testing

Stability testing is essential to determine the shelf-life and appropriate storage conditions for an API. The International Council for Harmonisation (ICH) provides guidelines for these studies.[8]

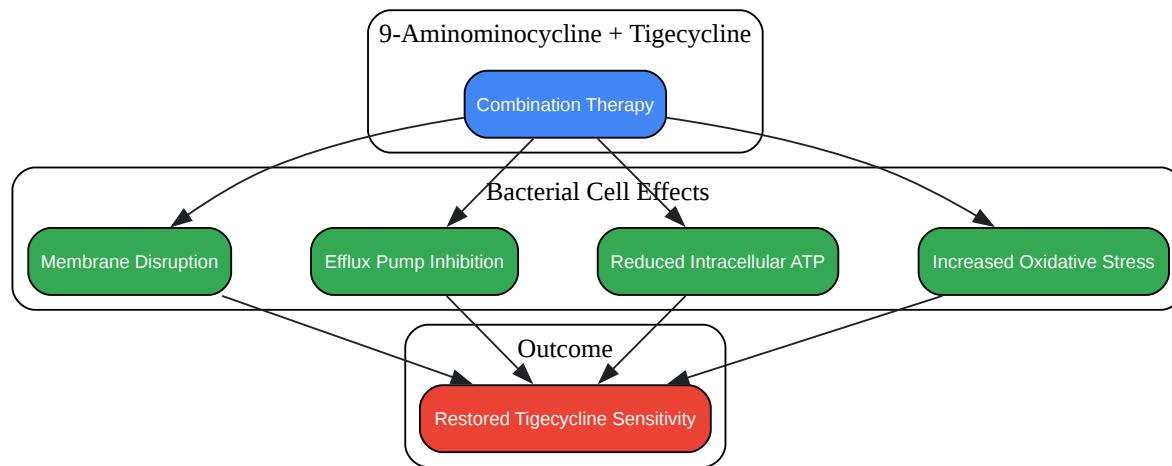
Principle: The API is subjected to various stress conditions (e.g., heat, humidity, light) over a defined period. Samples are withdrawn at specific time points and analyzed for degradation and changes in physical and chemical properties.

Generalized Protocol (based on ICH Q1A(R2) guidelines):

- Long-Term Stability Study:
 - Storage Conditions: $25^{\circ}\text{C} \pm 2^{\circ}\text{C} / 60\% \text{ RH} \pm 5\% \text{ RH}$ or $30^{\circ}\text{C} \pm 2^{\circ}\text{C} / 65\% \text{ RH} \pm 5\% \text{ RH}$.[9]
 - Duration: Minimum of 12 months.
 - Testing Frequency: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
- Accelerated Stability Study:
 - Storage Conditions: $40^{\circ}\text{C} \pm 2^{\circ}\text{C} / 75\% \text{ RH} \pm 5\% \text{ RH}$.[9]
 - Duration: Minimum of 6 months.

- Testing Frequency: 0, 3, and 6 months.
- Forced Degradation Studies:
 - Expose the API to more extreme conditions than accelerated testing to identify potential degradation products and pathways.
 - Conditions:
 - Acid/Base Hydrolysis: Treat with acidic and basic solutions.
 - Oxidation: Treat with an oxidizing agent (e.g., hydrogen peroxide).
 - Thermal Degradation: Expose to high temperatures.
 - Photostability: Expose to light according to ICH Q1B guidelines.
- Analytical Methods:
 - A validated stability-indicating analytical method (typically HPLC) must be used to separate and quantify the active ingredient and its degradation products.

Mechanisms of Action and Relevant Signaling Pathways


Recent research has highlighted two key areas of biological activity for 9-Aminominocycline.

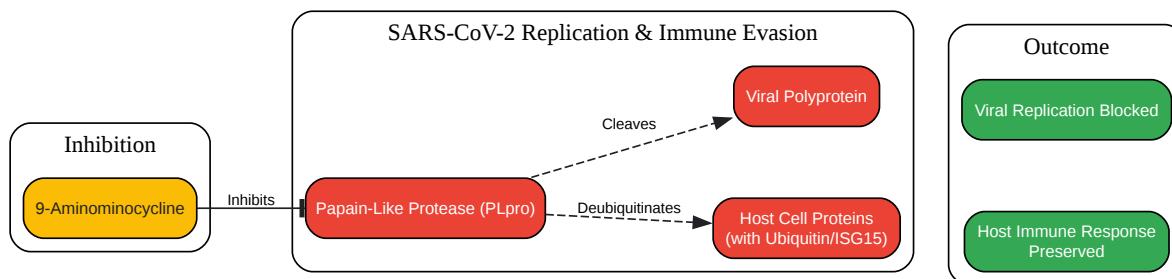
Potentiation of Tigecycline Activity

9-Aminominocycline has been shown to restore the sensitivity of tigecycline against certain resistant bacteria.[\[10\]](#)[\[11\]](#) The proposed synergistic mechanism involves several key actions on the bacterial cell.[\[11\]](#)[\[12\]](#)

- Membrane Disruption: The combination of 9-Aminominocycline and tigecycline disrupts the bacterial cell membrane.[\[11\]](#)[\[12\]](#)
- Inhibition of Efflux Pumps: This combination can inhibit the activity of bacterial efflux pumps, which are responsible for pumping antibiotics out of the cell.[\[11\]](#)[\[12\]](#)

- Reduced ATP Levels: A significant decrease in intracellular ATP levels is observed, affecting bacterial energy metabolism.[11][12]
- Increased Oxidative Stress: The combination leads to an increase in reactive oxygen species (ROS), causing oxidative damage to the bacterial cell.[11][12]

[Click to download full resolution via product page](#)


Synergistic Mechanism of 9-Aminomycinocycline with Tigecycline.

Inhibition of SARS-CoV-2 Papain-Like Protease (PLpro)

9-Aminomycinocycline has been identified as a potent inhibitor of the SARS-CoV-2 papain-like protease (PLpro), an enzyme essential for viral replication and for dismantling the host's antiviral immune response.[13][14]

- PLpro Function: PLpro is responsible for cleaving the viral polyprotein to release functional non-structural proteins. It also removes ubiquitin and ISG15 (an ubiquitin-like protein) from host cell proteins, which helps the virus evade the host's innate immune system.[15][16]
- Inhibition by 9-Aminomycinocycline: 9-Aminomycinocycline binds to the catalytic site of PLpro, inhibiting both its proteolytic (polyprotein cleavage) and deubiquitinase (DUB) activities.[13]

This dual inhibition not only hinders viral replication but may also help preserve the host's immune response.

[Click to download full resolution via product page](#)

Inhibition of SARS-CoV-2 PLpro by 9-Aminominocycline.

Conclusion

9-Aminominocycline hydrochloride is a compound of significant interest due to its role as a key pharmaceutical intermediate and its emerging biological activities. While some fundamental physicochemical properties have been characterized, a comprehensive quantitative analysis of its pKa, solubility in various media, and detailed stability profile is not yet publicly available. The provided generalized experimental protocols offer a framework for researchers to determine these critical parameters. The elucidation of its mechanisms of action as an antibiotic potentiator and a viral protease inhibitor opens new avenues for therapeutic development. This technical guide serves as a foundational resource for scientists and developers working with this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9-Amino minocycline hydrochloride CAS#: 149934-21-4 [m.chemicalbook.com]
- 2. 9-Amino minocycline hydrochloride | 149934-21-4 [chemicalbook.com]
- 3. (4S,4aS,5aR,12aS)-9-Amino-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride | C23H29ClN4O7 | CID 54735209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-Amino-minocycline HCl | C23H29ClN4O7 | CID 56763842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. 9-Aminominocycline Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. 149934-21-4 9-Amino minocycline hydrochloride AKSci W3276 [aksci.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive *Escherichia coli* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A promising metabolite, 9-aminominocycline, restores the sensitivity of tigecycline against tet(X4)-positive *Escherichia coli* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DigitalCommons@PCOM - Research Day: 9-Amino minocycline inhibits SARS-CoV-2 viral replication by targeting proteolytic and deubiquitinase activity of papain-like protease (PLpro) enzyme [digitalcommons.pcom.edu]
- 14. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 15. Mechanism and inhibition of the papain-like protease, PLpro, of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 9-Aminominocycline Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b565799#physicochemical-properties-of-9-amino-minocycline-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com